molecular formula C23H22FN3O4S B15137217 2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide

2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide

Cat. No.: B15137217
M. Wt: 455.5 g/mol
InChI Key: ZXAXIBOIHOYQIP-UHFFFAOYSA-N
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Description

2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylaminoethyl group, a fluorophenylmethyl group, and a dioxobenzoisoquinoline sulfonamide moiety.

Preparation Methods

The synthesis of 2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide involves multiple steps, typically starting with the preparation of the dioxobenzoisoquinoline core. This core can be synthesized through a series of reactions including cyclization and sulfonation. The dimethylaminoethyl and fluorophenylmethyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or other parts of the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group may facilitate binding to these targets, while the fluorophenylmethyl group can enhance the compound’s stability and specificity. The dioxobenzoisoquinoline sulfonamide moiety may play a role in the compound’s overall activity by interacting with key pathways involved in the biological process being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide stands out due to its unique combination of functional groups. Similar compounds may include:

  • 2-(dimethylamino)ethyl acetate
  • 2-(dimethylamino)ethoxy ethanol
  • 2-(dimethylamino)ethyl ether

Properties

Molecular Formula

C23H22FN3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide

InChI

InChI=1S/C23H22FN3O4S/c1-26(2)12-13-27-22(28)18-5-3-4-17-20(11-10-19(21(17)18)23(27)29)32(30,31)25-14-15-6-8-16(24)9-7-15/h3-11,25H,12-14H2,1-2H3

InChI Key

ZXAXIBOIHOYQIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=C3C(=C(C=C2)S(=O)(=O)NCC4=CC=C(C=C4)F)C=CC=C3C1=O

Origin of Product

United States

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